
KML-29
Overview
Description
KML29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of endocannabinoids. It is known for its ability to inhibit the hydrolysis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid, thereby increasing its levels in the brain and peripheral tissues . KML29 has shown significant potential in scientific research, particularly in the fields of neurobiology and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
KML29 is synthesized through a series of chemical reactions involving the formation of a carbamate linkage. The synthesis typically starts with the reaction of 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylic acid with hexafluoroisopropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for KML29 are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Core Synthetic Pathway
The synthesis of KML-29 centers on constructing its piperidine-carboxylate core and introducing functional groups through sequential reactions. Key steps include:
Piperidine Core Formation
The synthesis begins with the preparation of a substituted piperidine intermediate. For example:
-
Reductive Amination : A piperazine or piperidine precursor undergoes reductive amination with aldehydes or ketones to form the piperidine backbone .
-
Boc Protection : The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions .
Carbamoylation with Hexafluoroisopropanol
The final step involves carbamoylation to form the hexafluoroisopropyl ester:
-
Activation : The hydroxyl group of hexafluoroisopropanol is activated (e.g., using phosgene or carbonyldiimidazole) .
-
Coupling : The activated hexafluoroisopropanol reacts with the piperidine amine to form the carbamate linkage .
Detailed Reaction Conditions and Intermediates
Data from synthesis studies reveal the following specifics:
Reductive Amination
-
Process : A ketone/aldehyde reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary amine.
-
Example :
Carbamate Formation
-
Process : The amine reacts with an activated carbonate (e.g., hexafluoroisopropyl chloroformate) to form a carbamate:
Purity and Characterization
-
NMR/LCMS : Confirmed intermediates (e.g., δ 4.64 ppm for piperidine protons in -NMR; m/z 716 for this compound) .
Stability
Functional Group Reactivity
This compound’s structure includes:
-
Carbamate Ester : Susceptible to hydrolysis under acidic/basic conditions.
-
Benzodioxol Rings : Stable under standard synthetic conditions but sensitive to strong oxidizers.
-
Hexafluoroisopropyl Group : Enhances metabolic stability and lipophilicity .
Comparative Analysis with Analogues
Feature | This compound | JZL184 (Reference MAGL Inhibitor) |
---|---|---|
MAGL IC₅₀ (Human) | 5.9 nM | 8.2 nM |
FAAH Inhibition | >50,000 nM (No activity) | 350 nM (Moderate activity) |
Synthetic Complexity | Multi-step (6–8 steps) | Fewer steps (4–5 steps) |
Metabolic Stability | High (t₁/₂ > 6 h in plasma) | Moderate (t₁/₂ ~3 h) |
Scientific Research Applications
Neuroprotective Applications
Case Study: Ischemic Brain Injury
A study utilized positron emission tomography (PET) to investigate the neuroprotective effects of KML-29 in a rat model of ischemic brain injury. The findings indicated that treatment with this compound significantly preserved neuronal integrity in the striatum compared to untreated controls. Specifically, this compound treatment resulted in a notable reduction in neuroinflammation and improved neuronal survival rates .
Parameter | Control Group | This compound Group |
---|---|---|
Neuronal Survival Rate | 45% | 75% |
Neuroinflammation Score | 8.5 | 4.0 |
This study highlights the potential of this compound as a therapeutic agent for conditions characterized by neuroinflammation and neuronal death.
Pain Management
Case Study: Combination Therapy with Gabapentin
Research has demonstrated that combining this compound with gabapentin can enhance analgesic effects in models of neuropathic pain. In a study examining mechanical and cold allodynia, the combination therapy showed additive effects on mechanical allodynia and synergistic effects on cold allodynia .
Pain Type | Control (Gabapentin) | This compound Alone | This compound + Gabapentin |
---|---|---|---|
Mechanical Allodynia | Moderate | Mild | Minimal |
Cold Allodynia | Severe | Moderate | Mild |
This finding suggests that this compound may be an effective adjunct in pain management protocols, particularly for neuropathic pain conditions.
Anti-inflammatory Effects
Case Study: Fever Induction Model
A pivotal study investigated the effects of this compound on fever induced by lipopolysaccharide (LPS) in rats. The administration of this compound alongside LPS resulted in a significant reduction in fever response compared to controls receiving saline .
Time Interval (min) | Control Group Temp Change (°C) | This compound Group Temp Change (°C) |
---|---|---|
250 | 1.5 | 0.9 |
600 | 2.0 | 1.2 |
These results indicate that this compound can modulate inflammatory responses effectively, suggesting its potential utility in treating inflammatory diseases.
Implications for Future Research
The diverse applications of this compound underscore its potential as a multi-faceted therapeutic agent. Future research should focus on:
- Long-term safety and efficacy : Conducting clinical trials to assess the long-term effects of this compound in humans.
- Mechanistic studies : Exploring the precise mechanisms by which this compound exerts its neuroprotective and anti-inflammatory effects.
- Combination therapies : Investigating the synergistic effects of this compound with other pharmacological agents across various disease models.
Mechanism of Action
KML29 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol . This leads to an increase in 2-arachidonoylglycerol levels, which activates cannabinoid receptors (CB1 and CB2) and modulates various physiological processes, including pain perception, inflammation, and neuroprotection . The inhibition of monoacylglycerol lipase by KML29 is irreversible, making it a potent and long-lasting inhibitor .
Comparison with Similar Compounds
KML29 is often compared with other monoacylglycerol lipase inhibitors such as JZL184 and JW651 . While JZL184 is also a potent inhibitor, KML29 has improved selectivity and reduced off-target effects due to its hexafluoroisopropyl alcohol leaving group . JW651 is another similar compound with a similar mechanism of action but differs in its chemical structure and potency .
List of Similar Compounds
JZL184: A potent monoacylglycerol lipase inhibitor with a different chemical structure.
JW651: A structurally similar compound to KML29 with hexafluoroisopropyl alcohol as the leaving group.
Biological Activity
KML-29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in pain management, without the typical side effects associated with cannabinoid receptor agonists.
This compound selectively inhibits MAGL, leading to increased levels of 2-AG in the brain and other tissues. The compound demonstrates a high degree of selectivity, with reported IC50 values for human MAGL at 5.9 nM, mouse MAGL at 15 nM, and rat MAGL at 43 nM. Notably, this compound exhibits no significant inhibition of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide (AEA), another key endocannabinoid .
Table 1: Inhibition Potency of this compound
Species | IC50 Value (nM) | FAAH Inhibition |
---|---|---|
Human | 5.9 | >50000 |
Mouse | 15 | >50000 |
Rat | 43 | >50000 |
Antinociceptive Effects
This compound has been extensively studied for its antinociceptive properties in various pain models. Research indicates that this compound effectively reduces inflammatory and neuropathic pain without eliciting cannabimimetic side effects commonly associated with cannabinoid receptor agonists.
- Inflammatory Pain Models : In murine models, this compound significantly attenuated carrageenan-induced paw edema and reversed mechanical allodynia. These effects were dose-dependent and did not result in tolerance upon repeated administration .
- Neuropathic Pain Models : this compound also demonstrated efficacy in models of neuropathic pain, such as the sciatic nerve injury model, where it partially reversed allodynia .
- Gastroprotective Effects : Interestingly, this compound was shown to prevent diclofenac-induced gastric hemorrhages, indicating potential gastroprotective properties alongside its analgesic effects .
Side Effect Profile
Unlike other MAGL inhibitors such as JZL184, this compound does not produce significant side effects like hypothermia or hypomotility. This makes it a promising candidate for therapeutic use in pain management without the drawbacks associated with traditional cannabinoids .
Combination Therapy
Recent studies have explored the potential of combining this compound with other analgesics to enhance its efficacy:
- Gabapentin : A study found that low-dose combinations of this compound and gabapentin produced additive effects on mechanical allodynia and synergistically reduced cold allodynia. The combination did not lead to tolerance in mechanical allodynia but showed mild tolerance in cold allodynia after repeated doses .
Behavioral Studies
Behavioral assessments have been conducted to evaluate the effects of this compound on locomotor activity and other behavioral indices:
- Locomotor Activity : While this compound did not induce hypomotility, it maintained normal locomotor activity levels compared to traditional cannabinoid agonists .
Table 2: Summary of Key Findings on this compound
Study Focus | Result |
---|---|
Inflammatory Pain | Reduced paw edema and mechanical allodynia |
Neuropathic Pain | Partial reversal of allodynia |
Gastroprotective Effects | Prevented diclofenac-induced gastric issues |
Combination with Gabapentin | Additive effects on mechanical allodynia |
Side Effects | No significant cannabimimetic effects |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of KML-29 as a monoacylglycerol lipase (MGL) inhibitor?
this compound covalently inhibits MGL by targeting the catalytic serine residue (Ser122) through its hexafluoroisopropyl (HFIP) carbamate group. Upon binding, the HFIP moiety is released, forming a stable carbamoylated adduct with MGL, as confirmed by mass spectrometry . Researchers should use enzymatic assays (e.g., fluorometric or colorimetric MGL activity tests) and structural analyses (X-ray crystallography or cryo-EM) to validate this mechanism.
Q. What experimental models are recommended for evaluating this compound’s efficacy in neuropathic pain?
Murine models of chronic constriction injury (CCI) or spared nerve injury (SNI) are widely used. Dosages between 10–40 mg/kg (intraperitoneal administration) have shown significant reductions in pain hypersensitivity while minimizing cannabimimetic side effects . Include behavioral assays (e.g., von Frey filament tests) and biochemical analyses (e.g., LC-MS for 2-AG levels) to correlate efficacy with target engagement.
Q. How can researchers verify the selectivity of this compound for MGL over related enzymes?
Perform cross-reactivity screens against fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and other lipases. Competitive activity-based protein profiling (ABPP) with fluorophosphonate probes can confirm selectivity . Report inhibition constants (IC₅₀ or Ki) for MGL and off-target enzymes to establish specificity.
Advanced Research Questions
Q. How to resolve contradictions in this compound’s effects on memory phases (acquisition, consolidation, retrieval)?
Evidence from murine studies shows dose-dependent modulation: lower doses (1–5 mg/kg) enhance memory acquisition, while higher doses (20–40 mg/kg) may impair consolidation due to 2-AG overaccumulation . Use time-resolved 2-AG quantification and region-specific microdialysis (e.g., in the hippocampus) to link pharmacokinetics with behavioral outcomes. Statistical models (e.g., mixed-effects ANOVA) should account for inter-phase variability .
Q. What methodological considerations are critical for optimizing this compound in chronic inflammation models?
Long-term studies require monitoring enzyme degradation and compensatory mechanisms (e.g., upregulated FAAH activity). Combine longitudinal MGL activity assays with transcriptomic profiling (RNA-seq) of inflammatory markers (e.g., TNF-α, IL-6). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing schedules and avoid tachyphylaxis .
Q. How to design experiments assessing this compound’s therapeutic potential in neuropsychiatric disorders (e.g., schizophrenia)?
Employ NMDA receptor hypofunction models (e.g., MK-801-induced deficits) and evaluate this compound’s impact on prepulse inhibition (PPI) and social interaction. Pair behavioral tests with endocannabinoid flux analysis (e.g., microdialysis for anandamide and 2-AG) to dissect MGL-dependent pathways . Control for confounding variables like stress-induced lipid metabolism changes.
Q. Methodological Best Practices
Q. What analytical techniques are recommended for quantifying this compound and its metabolites?
- LC-MS/MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) in positive mode. Monitor transitions for this compound (m/z 517 → 299) and its HFIP-derived metabolite .
- Stability Testing : Assess plasma and tissue homogenate stability under varying pH and temperature conditions to optimize sample collection protocols.
Q. How to address variability in this compound’s pharmacokinetics across preclinical models?
- Species-Specific Metabolism : Compare hepatic microsomal activity (e.g., human vs. murine CYP450 isoforms) to predict clearance rates.
- Tissue Distribution Studies : Use radiolabeled this compound (³H or ¹⁴C) for autoradiography or whole-body imaging in rodents .
Q. Data Interpretation and Reporting
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/ED₅₀ values.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-study heterogeneity (e.g., differences in animal strains or administration routes) .
Q. How to validate this compound’s target engagement in vivo?
- Activity-Based Probes : Use fluorescent or biotinylated probes (e.g., MB064) to visualize MGL inhibition in tissue sections via confocal microscopy or Western blot .
- Genetic Knockout Controls : Compare this compound effects in wild-type vs. MGL-KO mice to confirm mechanism specificity.
Q. Ethical and Reproducibility Guidelines
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQLPHDBLTFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F6NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043066 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380424-42-9 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.